i-Cholesterol methyl ether

Vue d'ensemble

Description

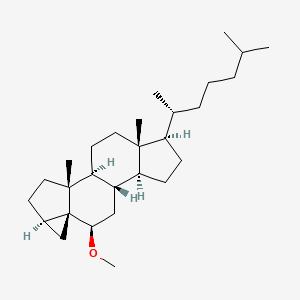

i-Cholesterol methyl ether is a derivative of cholesterol, a vital sterol in animal tissues. This compound is characterized by the presence of a methyl ether group attached to the cholesterol molecule. Cholesterol and its derivatives play crucial roles in cellular structures and functions, including membrane fluidity and the synthesis of steroid hormones.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of i-Cholesterol methyl ether typically involves the methylation of cholesterol. One common method is the reaction of cholesterol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the methyl ether derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: i-Cholesterol methyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert the ether group back to the hydroxyl group.

Substitution: The methyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of cholesterol.

Substitution: Formation of various cholesterol derivatives with different functional groups.

Applications De Recherche Scientifique

Chemical Research

Model Compound for Sterols:

i-Cholesterol methyl ether serves as a model compound in the study of sterols and their derivatives. Its unique structure allows researchers to investigate the behavior of sterols in various chemical reactions, enabling a deeper understanding of sterol chemistry and its implications in biological systems .

Chemical Reactions:

The compound undergoes various chemical transformations, including oxidation and reduction reactions. For example, it can be oxidized to form ketones or aldehydes, or reduced to regenerate cholesterol. These reactions are critical for synthesizing other cholesterol derivatives, which can be useful in both research and industrial applications.

Biological Applications

Cell Membrane Studies:

this compound has been extensively studied for its role in cellular membrane structures. It is instrumental in examining how cholesterol influences membrane fluidity and permeability, which are vital for cellular function . The compound's ability to bind to cholesterol-binding proteins further facilitates investigations into cell signaling and gene expression mechanisms.

Impact on Lipid Metabolism:

Research indicates that this compound affects lipid metabolism and the structural integrity of lipid rafts—subdomains of cell membranes that play crucial roles in signaling pathways . This aspect is particularly relevant in studies related to metabolic disorders and cardiovascular diseases.

Medical Applications

Drug Delivery Systems:

The compound is being explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability . This application is particularly promising for developing targeted therapies that require efficient drug transport across biological membranes.

Precursor for Bioactive Molecules:

this compound can serve as a precursor for synthesizing bioactive molecules, which may have therapeutic effects in various diseases. Its derivatives are being investigated for their potential anti-inflammatory and anticancer properties .

Industrial Applications

Liquid Crystals and Gelators:

In industrial settings, this compound is utilized in producing cholesterol-based liquid crystals and gelators. These materials are essential in developing advanced materials with unique optical and mechanical properties, applicable in electronics and display technologies .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Research | Model compound for studying sterols | Insights into sterol chemistry |

| Biological Research | Investigating cell membrane structures | Understanding membrane dynamics |

| Medical Applications | Drug delivery systems; synthesis of bioactive molecules | Enhanced drug solubility; potential therapies |

| Industrial Applications | Production of liquid crystals and gelators | Development of advanced materials |

Mécanisme D'action

The mechanism of action of i-Cholesterol methyl ether involves its interaction with cellular membranes. The methyl ether group influences the compound’s hydrophobicity and its ability to integrate into lipid bilayers. This integration affects membrane fluidity and the organization of lipid rafts, which are crucial for cellular signaling and membrane protein functions .

Comparaison Avec Des Composés Similaires

Cholesterol: The parent compound with a hydroxyl group instead of a methyl ether group.

Sitosterol: A plant sterol with a similar structure but an additional ethyl group.

Campesterol: Another plant sterol with a methyl group at a different position

Uniqueness: i-Cholesterol methyl ether is unique due to the presence of the methyl ether group, which alters its chemical properties and interactions with biological membranes. This modification can enhance its stability and solubility compared to cholesterol, making it valuable for specific research and industrial applications .

Propriétés

IUPAC Name |

8-methoxy-2,15-dimethyl-14-(6-methylheptan-2-yl)pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVYQBSADVVKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951330 | |

| Record name | 6-Methoxy-3,5-cyclocholestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2867-93-8 | |

| Record name | 6-Methoxy-3,5-cyclocholestane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-3,5-cyclocholestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.